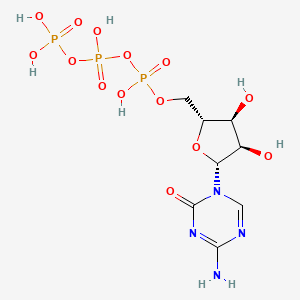

5-Azacytidine triphosphate

Description

Biochemical Context of Nucleoside Analog Metabolism in Cellular Systems

Nucleoside analogs are synthetic compounds that mimic endogenous nucleosides and can interfere with cellular processes upon their metabolic activation. nih.gov For a nucleoside analog like 5-azacytidine (B1684299) to exert its biological effects, it must first be transported into the cell and then undergo a series of enzymatic modifications, a process known as metabolic activation. mdpi.comnih.gov

This activation pathway involves sequential phosphorylation, where phosphate (B84403) groups are added to the 5'-hydroxyl group of the analog's ribose sugar. researchgate.net The initial and rate-limiting step for 5-azacytidine is its conversion to 5-azacytidine monophosphate (5-aza-CMP), a reaction catalyzed by the enzyme uridine-cytidine kinase (UCK). researchgate.net Subsequently, a nucleotide monophosphate kinase (NMPKase), which is base-specific but not sugar-specific, phosphorylates 5-aza-CMP to 5-azacytidine diphosphate (B83284) (5-aza-CDP). researchgate.net The final phosphorylation step is carried out by a non-specific nucleotide diphosphate kinase (NDPKase), which converts 5-aza-CDP into the active triphosphate form, 5-azacytidine triphosphate (5-Aza-CTP). researchgate.net

Once formed, 5-Aza-CTP is primarily incorporated into RNA, where it can disrupt nucleic acid and protein metabolism. researchgate.net A smaller but crucial fraction of the diphosphate form, 5-aza-CDP, can be converted by the enzyme ribonucleotide reductase into 5-aza-2'-deoxycytidine diphosphate (5-aza-dCDP). researchgate.net This deoxy-form is then phosphorylated to 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP), the precursor for incorporation into DNA, which is central to the epigenetic effects of the drug. researchgate.netnih.gov

Table 1: Key Enzymes in the Metabolic Activation of 5-Azacytidine

| Metabolite | Enzyme | Product |

|---|---|---|

| 5-Azacytidine | Uridine-Cytidine Kinase (UCK) | 5-Azacytidine monophosphate (5-aza-CMP) |

| 5-Azacytidine monophosphate (5-aza-CMP) | Nucleotide Monophosphate Kinase (NMPKase) | 5-Azacytidine diphosphate (5-aza-CDP) |

| 5-Azacytidine diphosphate (5-aza-CDP) | Nucleotide Diphosphate Kinase (NDPKase) | This compound (5-Aza-CTP) |

| 5-Azacytidine diphosphate (5-aza-CDP) | Ribonucleotide Reductase (RR) | 5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) |

| 5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP) | Nucleotide Diphosphate Kinase (NDPKase) | 5-Aza-2'-deoxycytidine triphosphate (5-aza-dCTP) |

This table summarizes the sequential enzymatic reactions that convert 5-azacytidine into its active triphosphate forms for incorporation into RNA and DNA. researchgate.net

Historical Perspective of Azanucleosides as Epigenetic Modulators

The history of azanucleosides began with their chemical synthesis in the 1960s, driven by the search for novel anticancer agents. mdpi.comresearchgate.net 5-Azacytidine was initially developed as a chemical analog of cytidine (B196190) and was investigated for its cytotoxic properties, with the prevailing hypothesis that it acted as an antimetabolite to interfere with DNA and RNA synthesis. nih.govsigmaaldrich.com For decades, the primary focus remained on the cytotoxic effects resulting from high doses of these drugs, which led to their initial rejection by the U.S. Food and Drug Administration (FDA) due to significant toxicity. nih.govnih.gov

A paradigm shift occurred when researchers discovered that at lower concentrations, 5-azacytidine could induce changes in cell differentiation, a phenomenon that could not be explained by cytotoxicity alone. nih.govnih.gov This led to the hypothesis that the drug might be affecting gene expression through an epigenetic mechanism. The discovery that 5-azacytidine and its deoxy-analog, decitabine (B1684300), could inhibit DNA methylation provided the molecular basis for this observation. nih.govnih.gov This understanding was a crucial turning point, reframing azanucleosides from being viewed solely as cytotoxic agents to being recognized as potent epigenetic modulators. nih.gov This new perspective culminated in the FDA's approval of 5-azacytidine in 2004 for the treatment of myelodysplastic syndrome (MDS), marking it as the first epigenetic drug approved for this condition. mdpi.comnih.gov

Significance of this compound in the Study of Epigenetic Regulation

The significance of this compound in epigenetic research lies in its central role as the activated form of 5-azacytidine, which ultimately leads to the demethylation of DNA. ontosight.ai While approximately 80-90% of 5-Aza-CTP is incorporated into RNA, disrupting its metabolism and contributing to cytotoxicity, the remaining 10-20% is converted to its deoxy-form, 5-aza-dCTP, which is the key effector of epigenetic change. researchgate.net

DNA polymerase enzymes incorporate 5-aza-dCTP into newly synthesized DNA strands during replication, substituting for the natural nucleotide deoxycytidine triphosphate (dCTP). nih.gov The presence of a nitrogen atom at the 5-position of the pyrimidine (B1678525) ring in the incorporated 5-azacytosine (B16484) base creates a critical alteration. researchgate.net When DNA methyltransferase (DNMT) enzymes, particularly DNMT1, attempt to methylate this analog at the 5-position (a normal process for CpG dinucleotides), they form an irreversible covalent bond with the 5-azacytosine. mdpi.comnih.gov This covalent adduct traps the DNMT enzyme, leading to its depletion and preventing the maintenance of methylation patterns on the newly replicated DNA strand. mdpi.com

This mechanism of action makes 5-Aza-CTP (via its conversion to 5-aza-dCTP) an invaluable tool for researchers studying the role of DNA methylation in gene regulation. jenabioscience.com By inducing global or gene-specific DNA hypomethylation, it allows for the reactivation of tumor suppressor genes and other silenced genes. sigmaaldrich.comjenabioscience.comnih.gov This has provided profound insights into how epigenetic silencing contributes to disease and how it can potentially be reversed. nih.govnih.gov

Table 2: Research Findings on the Significance of this compound

| Research Finding | Significance in Epigenetic Regulation |

|---|---|

| 5-Aza-CTP is an analog of cytidine triphosphate that inhibits the incorporation of [3H]CTP into RNA. medchemexpress.com | Demonstrates its function as a direct precursor for RNA, impacting RNA metabolism. |

| The deoxy-form, 5-aza-dCTP, is a good substrate for DNA polymerase alpha and is incorporated into DNA. nih.gov | Confirms the pathway for the analog to enter the DNA, which is essential for its epigenetic effect. |

| Incorporation of the analog into DNA leads to the irreversible inhibition of DNA methyltransferases. mdpi.comnih.gov | This is the core mechanism by which 5-azacytidine induces hypomethylation, by trapping and depleting DNMT enzymes. |

| Treatment with 5-azacytidine can reactivate epigenetically silenced genes. mdpi.comnih.gov | Highlights its utility as a tool to study the functional consequences of DNA methylation and gene silencing. |

This table outlines key experimental findings that establish the role and importance of this compound and its deoxy-metabolite in epigenetic research.

Table 3: Mentioned Chemical Compounds

| Compound Name | Abbreviation |

|---|---|

| 5-Azacytidine | 5-azaC |

| This compound | 5-Aza-CTP |

| 5-Azacytidine monophosphate | 5-aza-CMP |

| 5-Azacytidine diphosphate | 5-aza-CDP |

| 5-Aza-2'-deoxycytidine | Decitabine |

| 5-Aza-2'-deoxycytidine triphosphate | 5-aza-dCTP |

| 5-Aza-2'-deoxycytidine diphosphate | 5-aza-dCDP |

| Cytidine | |

| Deoxycytidine triphosphate | dCTP |

| 5-methylcytosine (B146107) | 5mC |

Structure

3D Structure

Properties

Molecular Formula |

C8H15N4O14P3 |

|---|---|

Molecular Weight |

484.14 g/mol |

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C8H15N4O14P3/c9-7-10-2-12(8(15)11-7)6-5(14)4(13)3(24-6)1-23-28(19,20)26-29(21,22)25-27(16,17)18/h2-6,13-14H,1H2,(H,19,20)(H,21,22)(H2,9,11,15)(H2,16,17,18)/t3-,4-,5-,6-/m1/s1 |

InChI Key |

KFILMUPGQGKFKE-KVTDHHQDSA-N |

Isomeric SMILES |

C1=NC(=NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Canonical SMILES |

C1=NC(=NC(=O)N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N |

Origin of Product |

United States |

Molecular Mechanisms of 5 Azacytidine Triphosphate Action

Intracellular Metabolism and Phosphorylation Pathways to 5-Azacytidine (B1684299) Triphosphate

The journey of 5-azacytidine from an extracellular agent to an intracellularly active molecule is a multi-step process involving cellular uptake and sequential phosphorylation. nih.gov This metabolic activation is essential for its therapeutic effects.

Cellular Uptake Mechanisms of 5-Azacytidine

The initial and crucial step in the action of 5-azacytidine is its transport across the cell membrane. This process is not passive but is mediated by specific protein transporters.

The cellular uptake of 5-azacytidine is primarily facilitated by members of the human equilibrative nucleoside transporter (hENT) and human concentrative nucleoside transporter (hCNT) families. aacrjournals.org Research has identified the human equilibrative nucleoside transporter 1 (hENT1) as a key transporter for 5-azacytidine in leukemia cells. nih.gov Studies using [¹⁴C]5-azacytidine have shown that its uptake is Na⁺-independent and can be inhibited by S-(4-nitrobenzyl)-6-thioinosine (NBTI), a known hENT1 inhibitor. nih.gov Furthermore, the human concentrative nucleoside transporter 1 (hCNT1) has been shown to mediate the Na⁺-dependent uptake of 5-azacytidine. nih.govaacrjournals.org Cells engineered to express hCNT1 demonstrated significantly increased sensitivity to 5-azacytidine. nih.govaacrjournals.org The affinity of hCNT1 for 5-azacytidine, represented by the Michaelis constant (Km), has been determined to be 63 micromol/L. nih.govaacrjournals.org

Interactive Table: Human Nucleoside Transporters Involved in 5-Azacytidine Uptake

| Transporter | Transport Mechanism | Key Characteristics |

| hENT1 | Equilibrative, Na⁺-independent | Most abundant nucleoside transporter in leukemia cells. nih.gov |

| hCNT1 | Concentrative, Na⁺-dependent | Km value for 5-azacytidine is 63 µM. nih.govaacrjournals.org |

Kinase-Mediated Conversion to 5-Azacytidine Monophosphate (5-aza-CMP)

Once inside the cell, 5-azacytidine must be phosphorylated to become active. drugbank.comaacrjournals.org The first phosphorylation step, which is often the rate-limiting step in its activation, is the conversion of 5-azacytidine to 5-azacytidine monophosphate (5-aza-CMP). chemicalbook.com

This initial phosphorylation is catalyzed by the enzyme uridine-cytidine kinase (UCK), specifically the UCK2 isoform. drugbank.comchemicalbook.comresearchgate.net UCK2 phosphorylates both uridine (B1682114) and cytidine (B196190) and has been shown to effectively phosphorylate 5-azacytidine. aacrjournals.orgwikipedia.org Kinetic studies with purified uridine-cytidine kinase from calf thymus have determined the Km value for 5-azacytidine to be 200 µM, which is higher than that for the natural substrates cytidine (40 µM) and uridine (50 µM), indicating a lower affinity for the analog. aacrjournals.orgaacrjournals.org The phosphorylation of 5-azacytidine by UCK is subject to feedback inhibition by cytidine triphosphate (CTP) and uridine triphosphate (UTP), the end products of the pyrimidine (B1678525) salvage pathway. aacrjournals.org Interestingly, 5-azacytidine triphosphate (5-aza-CTP) itself also acts as a feedback inhibitor of uridine-cytidine kinase, which may regulate the intracellular concentration of the activated drug. nih.gov

Interactive Table: Kinetic Parameters of Uridine-Cytidine Kinase

| Substrate | Km (µM) | Reference |

| 5-Azacytidine | 200 | aacrjournals.orgaacrjournals.org |

| Cytidine | 40 | aacrjournals.orgaacrjournals.org |

| Uridine | 50 | aacrjournals.orgaacrjournals.org |

Sequential Phosphorylation to 5-Azacytidine Diphosphate (B83284) (5-aza-CDP) and Triphosphate (5-aza-CTP)

Following its conversion to the monophosphate form, 5-aza-CMP undergoes two additional phosphorylation steps to become the biologically active this compound (5-aza-CTP). drugbank.comnih.gov

DNA Methyltransferase Inhibition through DNA Incorporation

The pathway leading to DNA methyltransferase (DNMT) inhibition begins with a series of enzymatic modifications that convert the initial ribonucleoside into a deoxyribonucleoside triphosphate, rendering it a substrate for DNA polymerases.

Following initial phosphorylation to its diphosphate form (5-Azacytidine diphosphate or 5-Aza-CDP), the molecule can be shunted towards a pathway for DNA incorporation. A crucial step in this process is the conversion of the ribonucleotide 5-Aza-CDP into its deoxyribonucleotide counterpart, 5-Aza-2'-deoxycytidine diphosphate (5-aza-dCDP). researchgate.netresearchgate.netresearchgate.netcore.ac.ukplos.org This conversion is essential because the deoxyribose sugar is a prerequisite for a nucleotide to be integrated into a DNA strand. researchgate.net Studies indicate that approximately 10-20% of the intracellular 5-Aza-CDP pool is directed through this conversion, highlighting it as a significant, albeit minority, metabolic route for the drug. researchgate.netnih.gov

The enzymatic conversion of 5-Aza-CDP to 5-aza-dCDP is catalyzed by the enzyme Ribonucleotide Reductase (RR). researchgate.netresearchgate.netcore.ac.ukplos.orgnih.gov RR is a critical enzyme in cellular metabolism, responsible for the de novo synthesis of all four deoxyribonucleotides required for DNA replication and repair by reducing the corresponding ribonucleotides. nih.govnih.govtandfonline.com The enzyme is composed of two subunits, RRM1 and RRM2. nih.govtandfonline.com Research has demonstrated that the RRM2 subunit is directly involved in the conversion of 5-azacytidine to its deoxy form. nih.gov Interestingly, 5-azacytidine itself has been identified as a potent inhibitor of the RRM2 subunit, which means that the drug can terminate its own conversion pathway to the DNA-incorporable form. nih.govnih.gov Knockdown of RRM2 expression has been shown to prevent the conversion of 5-azacytidine to its deoxy form and its subsequent triphosphate, underscoring the indispensable role of this enzyme in the DNA-targeted mechanism of 5-azacytidine. nih.gov

Once 5-aza-dCDP is formed, it undergoes a final phosphorylation step to become the active, DNA-ready molecule, 5-Aza-2'-deoxycytidine triphosphate (5-aza-dCTP). researchgate.netnih.govnih.gov This reaction is catalyzed by nucleoside diphosphate kinases (NDPKs), which are generally non-specific regarding the base and sugar, allowing them to efficiently convert various diphosphates to their triphosphate forms. researchgate.netresearchgate.netresearchgate.net The generation of 5-aza-dCTP is the final activation step, creating the direct precursor for incorporation into newly synthesized DNA strands. nih.govnih.gov

During the S phase of the cell cycle, when DNA replication occurs, 5-aza-dCTP competes with the natural deoxycytidine triphosphate (dCTP) for incorporation into the nascent DNA strands by DNA polymerases. researchgate.net Studies using purified mammalian DNA polymerase alpha have shown that 5-aza-dCTP is a proficient substrate for the enzyme. nih.gov The incorporation follows the principles of Watson-Crick base pairing, with the azanucleotide being inserted opposite guanine (B1146940) residues. nih.gov

Detailed kinetic analyses have been performed to understand the efficiency of this incorporation.

| Substrate | Apparent Km (μM) | Apparent Vmax (Relative to dCTP) | Inhibitory Constant (Ki) (μM) |

|---|---|---|---|

| 5-Aza-dCTP | 3.0 | Slightly lower | 4.3 (Competitive inhibitor with respect to dCTP) |

| dCTP (natural substrate) | 2.0 | 100% | N/A |

The data indicates that while 5-aza-dCTP has a slightly lower affinity for DNA polymerase alpha than the natural substrate dCTP (as shown by a higher Km value), it is nonetheless an effective substrate that is readily incorporated into replicating DNA. nih.gov

The primary mechanism of action following the incorporation of 5-aza-dC into DNA is the trapping and subsequent depletion of DNA methyltransferase (DNMT) enzymes. plos.orgnih.gov DNMTs, particularly the maintenance methyltransferase DNMT1, recognize hemimethylated DNA during replication and catalyze the transfer of a methyl group to the cytosine on the newly synthesized strand. nih.gov

The catalytic mechanism of DNMTs involves a nucleophilic attack by a cysteine residue in the enzyme's active site on the carbon-6 position of the cytosine ring. nih.govglenresearch.com This forms a transient covalent bond. In a normal reaction with cytosine, a proton at carbon-5 is abstracted, leading to the release of the enzyme. However, when the enzyme encounters a 5-azacytosine (B16484) residue in the DNA, this process is irrevocably stalled. The substitution of carbon with nitrogen at the 5-position of the pyrimidine ring prevents the final step of the catalytic cycle (β-elimination), and the enzyme becomes permanently locked onto the DNA in a covalent complex. nih.govnih.gov

This "trapping" of DNMTs on the DNA leads to their depletion from the cell through ubiquitin-dependent proteasomal degradation. nih.govnih.govnih.govoup.com This degradation is a post-translational event triggered by the formation of the DNMT-DNA adduct. nih.govnih.govoup.com The substrate recognition component Cdh1, part of the anaphase-promoting complex (APC)/cyclosome ubiquitin ligase, has been identified as a key player in initiating the proteasomal degradation of the trapped DNMT1. nih.gov

Research has shown a differential effect of 5-azacytidine derivatives on the three main active DNMT isoforms: DNMT1, DNMT3A, and DNMT3B. tandfonline.com A significant body of evidence suggests that DNMT1, the maintenance methyltransferase responsible for copying methylation patterns after replication, is the primary target for degradation. nih.govnih.govoup.com

| DNMT Isoform | Observed Effect | References |

|---|---|---|

| DNMT1 (Maintenance) | Rapidly and selectively degraded; levels massively reduced. | nih.govnih.govoup.com |

| DNMT3A (De novo) | Significantly less sensitive to depletion; some studies show a decline in protein levels. | nih.govnih.govtandfonline.com |

| DNMT3B (De novo) | Practically resistant to inhibitor-induced depletion; decline observed only at higher doses in some cells. | nih.govnih.govtandfonline.com |

Multiple studies have reported that upon treatment with 5-aza-CdR, DNMT1 protein levels are dramatically reduced, while the levels of the de novo methyltransferases, DNMT3A and DNMT3B, remain largely unaffected or are depleted to a much lesser extent. nih.govnih.govoup.com For instance, one study noted that Dnmt1 is completely depleted, whereas Dnmt3a is significantly less sensitive and Dnmt3b is practically resistant. nih.gov However, some research indicates that the cytotoxic effects may be primarily mediated through DNMT3a and DNMT3b, as cells lacking both of these enzymes showed high resistance to 5-aza-dC. nih.gov Further studies in specific cell types, like gastric cancer cells, have shown a significant decline in both DNMT1 and DNMT3A protein levels. tandfonline.com This suggests that while DNMT1 is a consistent and primary target, the effects on DNMT3A and DNMT3B may be more cell-type dependent. tandfonline.comnih.gov

RNA-Mediated Effects of this compound

Direct Incorporation into RNA (5-aza-CTP)

Following cellular uptake, 5-azacytidine, being a ribonucleoside analog, is primarily metabolized into its active triphosphate form, 5-azacytidine-5'-triphosphate (5-aza-CTP). nih.gov This phosphorylation is carried out by cellular kinases, such as uridine-cytidine kinase. nih.gov As a structural analog of cytidine triphosphate (CTP), 5-aza-CTP serves as a substrate for RNA polymerases and is subsequently incorporated into nascent RNA molecules. nih.govnih.govresearchgate.net This incorporation into various RNA species is a major metabolic pathway and a key mechanism of action for 5-azacytidine. nih.govnih.gov The presence of the nitrogen atom at the 5th position of the pyrimidine ring in the incorporated 5-azacytosine base is the basis for its subsequent effects on RNA metabolism and function. nih.gov

Table 2: Estimated Cellular Fate of 5-Azacytidine

| Metabolic Pathway | Percentage of Drug | Key Metabolite | Final Macromolecule | Reference(s) |

|---|---|---|---|---|

| RNA Incorporation | ~80-90% | This compound (5-aza-CTP) | RNA | nih.gov, nih.gov |

| DNA Incorporation | ~10-20% | 5-Aza-2'-deoxycytidine triphosphate (5-aza-dCTP) | DNA | nih.gov, nih.gov |

Disruption of RNA Metabolism

The incorporation of 5-aza-CTP into RNA chains leads to a significant disruption of normal RNA metabolism. nih.govnih.gov This interference occurs through multiple mechanisms, affecting the stability, processing, and function of various RNA species. The altered chemical properties of RNA containing 5-azacytosine can interfere with RNA-protein interactions, disrupt secondary structures, and inhibit post-transcriptional modifications, ultimately affecting gene expression and protein synthesis. nih.govmdpi.com

Research has demonstrated that 5-azacytidine can decrease the stability of RNA. Treatment of cells with 5-azacytidine leads to a dose- and time-dependent reduction in the levels of total RNA. nih.gov This effect is attributed, at least in part, to the direct incorporation of the analog into RNA, which may render the molecules more susceptible to degradation. nih.gov Specifically, the stability of certain messenger RNAs (mRNAs) is affected. For instance, the half-life of RRM2 mRNA, which codes for a subunit of ribonucleotide reductase, is significantly shortened in the presence of 5-azacytidine. nih.gov Furthermore, 5-azacytidine can influence the levels of RNA modifications, such as N6-methyladenosine (m6A), which are critical for regulating mRNA splicing, export, and stability. mdpi.com By altering the epitranscriptomic landscape, 5-azacytidine can indirectly modulate the processing and fate of mRNA molecules.

A well-documented RNA-mediated effect of 5-azacytidine is the inhibition of transfer RNA (tRNA) methylation. aacrjournals.orgaacrjournals.org Specifically, 5-azacytidine acts as a potent inhibitor of tRNA cytosine-5-methyltransferases, such as DNMT2 (also known as TRDMT1). researchgate.netaacrjournals.orgmdpi.com The incorporation of 5-azacytosine into tRNA creates a substrate that forms a covalent, irreversible bond with the methyltransferase enzyme, trapping it and leading to its inactivation. researchgate.netnih.gov This results in a specific and dose-dependent decrease in the methylation of tRNA, particularly at position C38 of tRNAAsp. nih.govaacrjournals.org

Table 3: Compound Names

| Abbreviation/Common Name | Full Chemical Name |

|---|---|

| 5-Azacytidine | 4-amino-1-β-D-ribofuranosyl-1,3,5-triazin-2(1H)-one |

| 5-Aza-CTP | 5-Azacytidine-5'-triphosphate |

| 5-aza-dC / Decitabine (B1684300) | 5-Aza-2'-deoxycytidine |

| 5-aza-dCTP | 5-Aza-2'-deoxycytidine triphosphate |

| DNMT1 | DNA (cytosine-5)-methyltransferase 1 |

| DNMT3A | DNA (cytosine-5)-methyltransferase 3A |

| DNMT3B | DNA (cytosine-5)-methyltransferase 3B |

| DNMT2 / TRDMT1 | DNA methyltransferase 2 / tRNA aspartic acid methyltransferase 1 |

| Cdh1 / FZR1 | Cadherin-1 / Fizzy-related protein homolog 1 |

| MG132 | Z-Leu-Leu-Leu-al |

| Lactacystin | N-[(1S)-1-[[(2S,3R,4S)-3-hydroxy-2-[(1S)-1-hydroxy-2-methylpropyl]-4-methyl-5-oxopyrrolidin-2-yl]formamido]-3-methylbutyl]-N-[(2S)-1-oxo-1-sulfanylpropan-2-yl]acetamide |

| RRM2 | Ribonucleoside-diphosphate reductase subunit M2 |

| CTP | Cytidine triphosphate |

| m6A | N6-methyladenosine |

Impact on Ribosome Disassembly

This compound's incorporation into ribosomal RNA (rRNA) has a profound impact on ribosome structure and function. Studies have shown that treatment with 5-azacytidine leads to a disaggregation of polyribosomes, with a concurrent accumulation of 80S ribosomes. nih.gov This suggests a disruption in the normal cycle of translation, where ribosomes would typically be engaged with messenger RNA (mRNA) in polysomes.

The underlying cause of this polysome breakdown appears to be a defect in ribosome assembly. 5-Azacytidine inhibits the accumulation of both 28S and 18S rRNAs in the cytoplasm. nih.gov This inhibition is dose- and time-dependent. nih.gov For instance, in BSC-1 cells, a high concentration of 5-azacytidine for a short duration resulted in a significant reduction in cytoplasmic 28S and 18S rRNA levels. nih.gov

Furthermore, the incorporation of 5-azacytidine into precursor rRNA, such as the 45S and 32S species, is thought to alter their secondary structure. nih.gov While these analog-substituted precursors can be processed to a certain extent, the formation of mature 28S rRNA is completely inhibited. nih.gov This structural alteration likely hinders the proper assembly of ribosomal subunits, ultimately leading to a deficit of functional ribosomes and contributing to the observed disassembly of polysomes.

Inhibition of Protein Synthesis

The disruption of ribosome integrity and function by this compound directly contributes to the inhibition of protein synthesis. nih.govcapes.gov.br The breakdown of polyribosomes to inactive monomers and dimers is a key indicator of this inhibition. capes.gov.br This is further evidenced by a decrease in the incorporation of amino acids into newly synthesized proteins in cells treated with the analog. capes.gov.br

Moreover, treatment with 5-azacytidine has been observed to cause a downregulation of tRNA synthetase genes. plos.org tRNA synthetases are crucial enzymes responsible for attaching the correct amino acid to its corresponding tRNA. A reduction in their expression would further impair the availability of properly charged tRNAs, thereby exacerbating the inhibition of protein synthesis.

The table below summarizes the effects of 5-azacytidine on key components of the protein synthesis machinery.

| Component Affected | Observed Effect | Reference(s) |

| Polyribosomes | Disaggregation to inactive monomers and dimers | nih.govcapes.gov.br |

| Ribosomal RNA (rRNA) | Inhibition of 28S and 18S rRNA accumulation in the cytoplasm; Altered secondary structure of precursor rRNA | nih.govnih.gov |

| Transfer RNA (tRNA) | Incorporation of 5-azacytidine into the 3'-terminus, leading to less efficient protein synthesis; Downregulation of tRNA synthetase genes | plos.orgnih.gov |

| Amino Acid Incorporation | Inhibition of incorporation into soluble proteins | capes.gov.br |

Other Potential Non-Canonical Molecular Targets

In addition to its well-documented effects on RNA and protein synthesis, this compound and its parent compound exhibit inhibitory actions on other key cellular enzymes and pathways.

Recent research has identified the M2 subunit of ribonucleotide reductase (RRM2) as a novel and significant molecular target of 5-azacytidine. nih.gov Ribonucleotide reductase is a critical enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. nih.gov

The inhibition of RRM2 by 5-azacytidine is a potent effect observed in various cancer cell lines. nih.gov This inhibition is dependent on the incorporation of 5-azacytidine into RNA and leads to a decrease in RRM2 mRNA stability. nih.gov The consequence of RRM2 inhibition is a significant disruption of the deoxyribonucleotide pools within the cell. nih.gov Interestingly, this action creates a feedback loop, as ribonucleotide reductase is also involved in the conversion of 5-azacytidine to its deoxy-form, which is incorporated into DNA. By inhibiting RRM2, 5-azacytidine effectively curtails its own conversion to the DNA-damaging agent. nih.gov

The table below presents data on the in vivo inhibition of RRM2 by 5-azacytidine in a mouse model.

| Treatment | RRM2 mRNA Level Reduction | RRM2 Protein Level Reduction | Reference(s) |

| 5-azacytidine | 40% | 70-80% | nih.gov |

5-Azacytidine's impact on nucleotide metabolism extends to the inhibition of purine (B94841) and pyrimidine synthesis pathways, thereby affecting the incorporation of these essential metabolites into macromolecules like RNA and DNA. The de novo synthesis of both purine and pyrimidine nucleotides is dependent on the availability of 5-phosphoribosyl-1-pyrophosphate (PRPP). nih.gov

5-Azacytidine has been shown to inhibit UMP synthase, a key enzyme in the de novo pyrimidine biosynthesis pathway. researchgate.net This inhibition leads to a significant decrease in the intracellular levels of UTP and CTP. researchgate.net

Cellular and Epigenetic Consequences of 5 Azacytidine Triphosphate Exposure

Global and Locus-Specific DNA Hypomethylation

A primary and well-documented consequence of 5-azacytidine (B1684299) triphosphate exposure is the induction of both global and locus-specific DNA hypomethylation. nih.gov This occurs because its deoxy-form, 5-aza-2'-deoxycytidine triphosphate, when incorporated into DNA, covalently traps DNA methyltransferases (DNMTs). nih.govnih.gov This trapping leads to the degradation of DNMTs and a subsequent passive demethylation of the genome during DNA replication. nih.govproquest.com While global hypomethylation is a hallmark of this process, the effects are not uniform across the entire genome, with certain regions, such as specific gene promoters, being more susceptible to demethylation. spandidos-publications.comaacrjournals.org

Studies have shown that treatment with 5-azacytidine results in a significant reduction in genomic DNA methylation. For instance, in HCT116 and NALM-6 cancer cell lines, incubation with a related compound led to a 10-30% reduction in DNA methylation over several days. aacrjournals.org Interestingly, this demethylating activity can be specific, as some studies have observed demethylation and reactivation of tumor suppressor genes without affecting the methylation of centromeric satellite sequences. aacrjournals.org

The degree of hypomethylation can vary between different cell types and even within a population of treated cells. In myeloid and T-cell lines, 5-azacytidine induced non-dose-dependent global DNA hypomethylation at certain concentrations. nih.gov Notably, significant hypomethylation was observed in the apoptotic fraction of these cells, while non-apoptotic cells maintained a methylation pattern similar to untreated cells. nih.gov

Reactivation of Aberrantly Silenced Genes

A key outcome of DNA hypomethylation is the reactivation of genes that were previously silenced by aberrant methylation. nih.gov This is a critical mechanism by which 5-azacytidine and its derivatives exert their therapeutic effects, particularly in the context of cancer where gene silencing is a common event. The removal of methyl groups from CpG islands in promoter regions can restore the accessibility of these regions to transcription factors, leading to gene re-expression.

De-repression of Promoter Regions

The hypermethylation of CpG islands within the promoter regions of genes is a common mechanism for gene silencing in various diseases, including cancer. nih.gov 5-Azacytidine triphosphate, through its downstream effects on DNA methylation, directly counteracts this by causing the demethylation of these promoter regions. researchgate.net This de-repression allows for the binding of transcription machinery and the subsequent re-initiation of gene transcription.

Studies in various cancer cell lines have demonstrated the reactivation of silenced genes following treatment with 5-azacytidine. For example, in non-small cell lung cancer (NSCLC) models, 5-azacytidine has been shown to reverse aberrant methylation patterns and reactivate silenced tumor suppressor genes. nih.gov Similarly, in potato plants with transcriptionally silenced transgenes, treatment with 5-azacytidine led to a decrease in cytosine methylation in the promoter region and restored transgene expression. nih.gov Research in RKO colon cancer cells showed that treatment with a 5-azacytidine analog induced dynamic changes in DNA methylation at the promoters of silenced genes like MLH1, CDKN2A, and MYOD1. plos.org

The process of de-repression is not solely dependent on DNA demethylation but also involves changes in chromatin structure around the promoter regions to create a more "permissive" environment for transcription. plos.org

Activation of Tumor Suppressor Genes

A significant consequence of the de-repression of promoter regions is the reactivation of tumor suppressor genes (TSGs). nih.govresearchgate.net In many cancers, TSGs are silenced by hypermethylation, contributing to uncontrolled cell growth and proliferation. nih.gov 5-Azacytidine can reverse this epigenetic silencing, leading to the re-expression of TSGs and subsequent anti-tumor effects.

The following table summarizes key research findings on the reactivation of specific tumor suppressor genes by 5-azacytidine and its analogs in various cancer types.

| Tumor Suppressor Gene | Cancer Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|---|

| p16Ink4a | Colon Cancer | HCT116 | Reactivation linked to reduced cell proliferation. | aacrjournals.org |

| p15 (B1577198) and p16 | Hepatocellular Carcinoma | - | DNA demethylation can inhibit HCC proliferation. | medsci.org |

| p53 | Hepatocellular Carcinoma | Hep3B | Inhibition of DNMT expression induces p53 protein expression and activates the p53 signaling pathway. | medsci.orgnih.gov |

| VHL | Renal Carcinoma | - | Reactivated by 5-azacytidine treatment. | nih.gov |

| E-cadherin | - | - | Reactivated by 5-azacytidine treatment. | nih.gov |

| Estrogen Receptor | - | - | Reactivated by 5-azacytidine treatment. | nih.gov |

| Desmocollin 3 (DSC3) | Breast Cancer | MDA-MB-231, UACC 1179 | Transcriptional reactivation induced in a dose-dependent manner. | nih.gov |

| MASPIN | Breast Cancer | MDA-MB-231, UACC 1179 | Transcriptional reactivation induced in a dose-dependent manner. | nih.gov |

| miR-139-5p | Various Cancers | - | 5-Azacytidine can reactivate expression in bladder, colon, breast, lung, ovarian, and hematologic cancers. | mdpi.com |

It is important to note that while 5-azacytidine can induce widespread demethylation, the reactivation of specific genes is a more selective process, suggesting that other regulatory factors are required for full gene re-expression. plos.org

Induction of Endogenous Retroviral Elements and Interferon Response

Beyond the reactivation of host genes, exposure to 5-azacytidine can also lead to the induction of endogenous retroviral elements (ERVs). researchgate.net ERVs are remnants of ancient retroviral infections that are integrated into the host genome and are typically silenced by DNA methylation.

Studies have shown that treatment with 5-azacytidine can lead to the expression of ERV-related sequences. nih.govnih.gov For instance, in C3H 10T1/2 mouse embryo fibroblasts, exposure to 5-azacytidine induced the expression of both type C and type A retrovirus-related sequences, which was associated with the hypomethylation of these sequences. nih.govnih.gov

The expression of these viral-like sequences can trigger a cellular antiviral response, primarily through the induction of interferons. nih.gov This "viral mimicry" can lead to apoptosis of the cancer cells and can also modulate the immune system, potentially enhancing anti-tumor immunity. nih.govresearchgate.net This induction of an interferon response is considered an additional mechanism by which 5-azacytidine exerts its anti-cancer effects. nih.gov

Chromatin Remodeling and Accessibility Alterations

The epigenetic landscape of a cell is a complex interplay of DNA methylation and chromatin structure. The incorporation of this compound's deoxy-form into DNA not only leads to hypomethylation but also triggers significant alterations in chromatin remodeling and accessibility.

Genome-scale studies have revealed that 5-azacytidine treatment results in substantial changes in gene regulation. nih.gov These changes are not solely due to the relief of repression by DNA methylation, as many of the affected genes are not regulated by methylated promoters prior to treatment. nih.gov This indicates that 5-azacytidine's effects on chromatin are a critical component of its mechanism of action.

Interplay with Histone Modification Patterns

DNA methylation and histone modifications are intricately linked in the regulation of gene expression. nih.gov Repressive histone marks, such as the methylation of histone H3 at lysine (B10760008) 9 (H3K9me) and lysine 27 (H3K27me), often co-exist with DNA methylation to maintain a silenced chromatin state. nih.gov

Treatment with 5-azacytidine disrupts this interplay. Studies have shown that 5-azacytidine can lead to a reorganization of genomic histone modification patterns. nih.gov For example, in one study, it was found that certain classes of genes switched their repressive mark from H3K27me3 to H3K9me3, and vice versa, upon treatment with 5-azacytidine. nih.gov

Furthermore, the reactivation of some tumor suppressor genes by 5-aza-2'-deoxycytidine has been closely linked to significant decreases in promoter H3K9 di-methylation. nih.gov This reduction in a repressive histone mark is, in turn, associated with a decrease in the level of the G9a histone methyltransferase, the enzyme responsible for this modification. nih.gov This suggests that 5-azacytidine can influence gene expression through mechanisms independent of its direct effects on DNA methylation by altering the machinery that controls histone modifications. nih.gov

The reactivation of silenced genes is a multi-step process that involves both DNA demethylation and changes in chromatin architecture. The insertion of the histone variant H2A.Z has been shown to be a crucial step in establishing nucleosome-depleted regions at promoters, which is necessary for the complete reactivation of some silenced genes following 5-azacytidine treatment. plos.org

Influence on Chromatin Structure and Nuclear Organization

One of the most prominent effects is the decondensation of chromatin. nih.gov This is particularly evident in genetically inactive regions of heterochromatin, which normally maintain a tightly packed structure. nih.gov Inhibition of condensation can occur even when the DNA is still hemimethylated or fully methylated, suggesting a rapid and direct impact on chromatin integrity. nih.gov This decondensation is associated with a shift in DNA replication timing; late-replicating, inactive chromatin can transiently adopt an earlier replication schedule, a hallmark of more accessible, activatable chromatin. nih.gov

At a finer architectural level, treatment with 5-Azacytidine can alter the three-dimensional conformation of the genome. Studies using high-resolution chromosome conformation capture (Hi-C) have revealed that 5-Azacytidine treatment can lead to changes in Topologically Associating Domains (TADs), which are fundamental units of genome organization. researchgate.net This includes the formation of new TAD boundaries and the disappearance of existing ones. researchgate.net Such remodeling of TADs can, in turn, affect long-range chromosomal communications, including interactions between promoters and enhancers, thereby influencing gene expression patterns. researchgate.net

Furthermore, the absence of DNA methylation has been linked to changes in the subnuclear positioning of chromatin. For instance, in mouse embryonic stem cells devoid of DNA methylation, there is an increased clustering of chromocenters, which are dense regions of heterochromatin. semanticscholar.org While global chromatin compaction may not be significantly affected, the underlying primary chromatin structure is altered, with a genome-wide decrease in histone marks such as H3K9me2 and an increase in histone acetylation. semanticscholar.org

Prolonged exposure to 5-Azacytidine can also lead to chromosomal instability, with rearrangements often occurring in specific 5-Azacytidine-sensitive regions. nih.gov The degradation of DNMT1, a key maintenance methyltransferase, occurs within the nucleus and is a critical event preceding these structural changes. nih.gov This degradation is mediated by the proteasomal pathway and can be blocked by proteasomal inhibitors. nih.gov

The following table summarizes the key influences of 5-Azacytidine on chromatin and nuclear structure:

| Feature | Observation | Implication |

| Chromatin Condensation | Decondensation of heterochromatin. nih.gov | Increased accessibility of DNA, potential for gene activation. |

| DNA Replication Timing | Transient shift from late to earlier replication for inactive chromatin. nih.gov | Alteration of the replication program, characteristic of activatable chromatin. |

| Topologically Associating Domains (TADs) | Alteration of TAD boundaries (formation of new and disappearance of existing ones). researchgate.net | Changes in long-range genomic interactions and gene regulation. |

| Nuclear Organization | Increased clustering of chromocenters in methylation-deficient cells. semanticscholar.org | Reorganization of subnuclear compartments. |

| Histone Modifications | Genome-wide decrease in H3K9me2 and increase in histone acetylation. semanticscholar.org | Alteration of the histone code, impacting gene expression. |

| Chromosomal Stability | Induction of chromosomal rearrangements and instability with prolonged exposure. nih.gov | Potential for genomic alterations. |

| DNMT1 Localization | Degradation of DNMT1 occurs within the nucleus. nih.gov | Initiation of demethylation and subsequent structural changes at the site of DNA. |

Modulation of Cellular Differentiation and Fate Pathways

This compound, through its precursor 5-Azacytidine, is a potent modulator of cellular differentiation, capable of redirecting the fate of various cell types. This capacity stems primarily from its ability to induce DNA demethylation, which can lead to the reactivation of silenced genes that govern specific differentiation programs.

In the context of mesenchymal stem cells (MSCs), pretreatment with 5-Azacytidine has been shown to significantly promote osteogenic differentiation. nih.gov This is accompanied by a notable decrease in global DNA methylation and the hypomethylation of the promoter regions of key osteogenic genes, such as dlx5. nih.gov The resulting increase in the expression of these genes drives the differentiation process, as evidenced by enhanced alkaline phosphatase (ALP) activity and calcium mineralization, which are hallmarks of bone formation. nih.gov The pro-differentiation effect is attributed to DNA demethylation rather than the selection of a specific cell subpopulation. nih.gov

Similarly, 5-Azacytidine can influence the differentiation of hepatic progenitor cells. While treatment with 5-Azacytidine alone may not be sufficient to induce full maturation, it exhibits a synergistic effect when combined with a hepatic induction medium, promoting terminal differentiation. nih.govuchicago.edu This is characterized by the increased expression of hepatocyte-associated markers such as albumin (ALB), cytokeratin 18 (CK18), and tyrosine aminotransferase (TAT). nih.gov

The table below details the effects of 5-Azacytidine on the differentiation of specific cell types:

| Cell Type | Treatment Context | Observed Effects | Key Molecular Changes |

| Mesenchymal Stem Cells (MSCs) | Pretreatment before osteogenic induction | Facilitated osteogenic differentiation. nih.gov | Hypomethylation of genomic DNA and osteogenic gene promoters (e.g., dlx5); increased osteogenic gene expression. nih.gov |

| Mouse Embryonic Hepatic Progenitor Cells (HP14.5) | In combination with hepatocyte induction medium | Synergistic effect on terminal differentiation. nih.gov | Enhanced expression of hepatocyte-associated factors (ALB, CK18, TAT, CYP1A1, UGT1A). nih.gov |

Cellular senescence, a state of irreversible cell cycle arrest, is another critical cellular fate that can be induced by 5-Azacytidine. This process serves as a potent anti-tumor mechanism. The induction of senescence by 5-Azacytidine is often linked to the activation of tumor suppressor pathways.

In several cancer cell lines, including osteosarcoma (U2OS) and breast cancer (MCF-7) cells, 5-Azacytidine treatment leads to the upregulation of the p53-p21 pathway, a central regulator of cell cycle arrest and senescence. cellphysiolbiochem.com Furthermore, in osteosarcoma cells, 5-Azacytidine has been shown to induce the expression of p16INK4A, another key tumor suppressor protein that triggers senescence. researchgate.net The promoter of the p16INK4A gene is rich in CpG islands, making it a target for demethylation and subsequent reactivation by 5-Azacytidine. researchgate.net

Interestingly, the role of 5-Azacytidine in senescence can be context-dependent. In response to oxidative stress in insulinoma cell lines, 5-Azacytidine was found to attenuate the development of a senescent phenotype. nih.govresearchgate.net This suggests that in certain cellular environments, 5-Azacytidine may modulate stress responses in a manner that bypasses senescence.

The induction of senescence by 5-Azacytidine is often accompanied by characteristic markers, such as an enlarged cell size, increased activity of senescence-associated β-galactosidase (SA-β-gal), and the formation of senescence-associated heterochromatin foci. cellphysiolbiochem.comresearchgate.net

The following table summarizes research findings on 5-Azacytidine-induced cellular senescence:

| Cell Line | Key Pathway(s) Activated | Observed Phenotype |

| U2OS (Osteosarcoma) | p16INK4A, p53-p21 cellphysiolbiochem.comresearchgate.net | Growth arrest, increased SA-β-gal staining. researchgate.net |

| MCF-7 (Breast Cancer) | p53-p21 cellphysiolbiochem.com | Induction of senescence. cellphysiolbiochem.com |

| H28 (Lung Mesothelioma) | Not specified | Elevated SA-β-galactosidase activity, increased DNA damage response. researchgate.net |

| NIT-1 and β-TC-6 (Insulinoma) | Not applicable | Attenuation of oxidant-induced senescence. nih.govresearchgate.net |

This compound's precursor, 5-Azacytidine, is a potent inducer of apoptosis, or programmed cell death, in various cancer cell types. This pro-apoptotic activity is a cornerstone of its therapeutic effect and is mediated through the modulation of both intrinsic and extrinsic apoptotic pathways.

In non-seminomatous germ cell tumor cells, 5-Azacytidine induces a strong and prolonged apoptotic response at nanomolar concentrations. nih.gov This is evidenced by the cleavage of Caspase-3 and Poly-(ADP-ribose) polymerase 1 (PARP1), which are central executioners of apoptosis. nih.gov Similarly, in acute myeloid leukemia (AML) cell lines such as MOLM-13, 5-Azacytidine treatment leads to an apoptotic mode of cell death, characterized by a reduction in the mitochondrial membrane potential, a key event in the intrinsic apoptotic pathway. mdpi.comsemanticscholar.org

The regulation of apoptosis by 5-Azacytidine also involves the epigenetic reprogramming of genes that control cell survival and death. For instance, in MOLM-13 cells, 5-Azacytidine can decrease the methylation of the promoter of the TNFRSF25 gene, leading to its increased expression. mdpi.com This gene encodes a member of the tumor necrosis factor receptor superfamily, which is involved in signaling pathways that can lead to apoptosis. In non-small cell lung cancer (NSCLC) cells, treatment with 5-Azacytidine has been shown to upregulate the expression of various apoptosis-related genes. nih.govresearchgate.net

However, the cellular response to 5-Azacytidine is not always straightforwardly pro-apoptotic. In some contexts, it can concurrently promote cytoprotective autophagy, a cellular recycling process that can either promote survival or contribute to cell death. nih.gov For example, in insulinoma cells under oxidative stress, 5-Azacytidine stimulated an autophagic response rather than a direct pro-apoptotic one. nih.govresearchgate.net

The table below outlines the key findings regarding the regulation of apoptotic pathways by 5-Azacytidine:

| Cell Type | Apoptotic Pathway(s) | Key Molecular Events |

| Non-Seminomatous Germ Cell Tumor Cells | Intrinsic | Cleavage of Caspase-3 and PARP1. nih.gov |

| MOLM-13 (Acute Myeloid Leukemia) | Intrinsic | Reduction in mitochondrial membrane potential. mdpi.comsemanticscholar.org |

| Non-Small Cell Lung Cancer (NSCLC) | General | Upregulation of apoptosis-related genes. nih.govresearchgate.net |

| Insulinoma β-TC-6 Cells | Autophagy-mediated necrotic cell death | Increased phosphorylated eIF2α, elevated LC3B pools. nih.govresearchgate.net |

Molecular Determinants of Cellular Response and Resistance to 5 Azacytidine Triphosphate

Endogenous Genetic and Epigenetic Factors Influencing Cellular Sensitivity

The inherent characteristics of a cancer cell can significantly influence its response to 5-azacytidine (B1684299). These factors range from the global epigenetic landscape to the specific expression levels of enzymes and transporters involved in the drug's metabolic pathway.

The baseline DNA methylation status of a cell has been investigated as a potential predictor of response to hypomethylating agents like 5-azacytidine, with the rationale that cells with a heavily methylated genome might be more dependent on DNA methyltransferases (DNMTs) for their survival. However, the correlation between baseline methylation and sensitivity is not straightforward.

Studies have shown that the half-maximal inhibitory concentration (IC50) of the related compound 5-aza-2'-deoxycytidine (decitabine) did not correlate with baseline methylation of long interspersed nuclear elements (LINEs). nih.gov Similarly, other research has indicated no clear association between the clinical response to 5-azacytidine and the baseline methylation status of specific genes in patients with myelodysplastic syndrome (MDS). nih.gov In contrast, successful treatment leading to clinical improvement in MDS patients has been associated with a subsequent reduction or loss of methylation in previously hypermethylated genes. nih.gov This suggests that while the initial methylation state may not be a simple biomarker of sensitivity, the ability of 5-azacytidine to effectively reverse hypermethylation in responsive patients is a key aspect of its mechanism. nih.gov

As the primary targets of 5-azacytidine triphosphate's active metabolite, the expression levels of DNA methyltransferases (DNMTs) are a critical factor in cellular sensitivity. 5-azacytidine treatment leads to the degradation of DNMTs, particularly DNMT1. tandfonline.comnih.gov

The relationship between DNMT expression and drug sensitivity is complex. While some studies on related drugs found no correlation between baseline DNMT1, DNMT3a, and DNMT3b expression and drug sensitivity nih.gov, other research indicates that DNMT1 expression can partially dictate sensitivity to 5-azacytidine in gastric cancer cells. tandfonline.com In these cells, stable knockdown of DNMT1 actually led to decreased sensitivity to the drug. tandfonline.com Treatment with 5-azacytidine induces a dose-dependent downregulation of DNMT1 and DNMT3A protein levels. tandfonline.commedsci.org It has been observed that DNMT1 is completely depleted after exposure, while DNMT3a is less sensitive, and DNMT3b is largely resistant to drug-induced depletion. nih.gov This selective degradation of DNMT1 is a key part of the drug's action. nih.gov The activity of 5-azacytidine is also linked to other epigenetic regulators, as it can induce the expression of genes silenced by hypermethylation, such as the tumor suppressor gene p15 (B1577198) (CDKN2B). nih.gov

Table 1: Impact of 5-Azacytidine on DNMT Expression and Activity

| Cell Line / Condition | Effect of 5-Azacytidine Treatment | Research Finding | Citation |

| Gastric Cancer Cells | Dose-dependent decrease in DNMT1 protein expression. | DNMT1 expression partially dictates sensitivity. | tandfonline.com |

| Hep3B Liver Cancer Cells | Reduced DNMT activity by approximately 2-fold. | DNMT activity decreased with concentration and time. | medsci.org |

| HT-29 Colon Cancer Cells | Significant reduction in DNMT1 and DNMT3a expression. | Expression was undetected at 10 μM 5-azacytidine. | medsci.org |

| Lymphosarcoma Cells | Time-dependent decrease and near-complete depletion of DNMT1 protein. | DNMT3a was less sensitive, and DNMT3b was resistant to degradation. | nih.gov |

For 5-azacytidine to exert its effects, it must first enter the cell. As a hydrophilic molecule, its passage across the cell membrane is dependent on specific protein channels known as nucleoside transporters (NTs). nih.gov Variations in the expression and activity of these transporters are a key determinant of cellular sensitivity.

The human equilibrative nucleoside transporter 1 (hENT1) has been identified as a primary transporter for 5-azacytidine in leukemia cells. nih.gov The uptake of the drug is Na+-independent and can be blocked by the hENT1 inhibitor S-(4-nitrobenzyl)-6-thioinosine (NBTI). nih.gov Inhibition of hENT1 significantly reduces both the cytotoxicity and the DNA demethylating activity of 5-azacytidine. nih.gov In contrast, concentrative nucleoside transporters like hCNT1 and hCNT3, while capable of interacting with 5-azacytidine, were not found to be expressed in certain leukemia cell variants. nih.gov The cytotoxic sensitivity conferred by different transporters varies, with hCNT1 and hENT1 being the most effective for 5-azacytidine uptake leading to cell death. nih.gov This dependence on transporters suggests that their expression levels could serve as a biomarker to predict treatment efficacy. nih.govnih.gov

Table 2: Role of Human Nucleoside Transporters (hNTs) in 5-Azacytidine Sensitivity

| Transporter | Role in 5-Azacytidine Uptake & Cytotoxicity | Key Findings | Citation(s) |

| hENT1 | Key transporter in leukemia cells. | Inhibition of hENT1 reduces drug uptake, cytotoxicity, and DNA demethylation. Identified as the most abundant NT in leukemia samples. | nih.gov |

| hCNT1 | Confers high cytotoxic sensitivity. | IC50 value of 0.1 μM for azacitidine in cells expressing hCNT1. | nih.gov |

| hENT2 | Confers low cytotoxic sensitivity. | IC50 value of 9.0 μM for azacitidine. | nih.gov |

| hCNT2 | Confers low cytotoxic sensitivity. | IC50 value of 8.3 μM for azacitidine. | nih.gov |

| hCNT3 | Potent interaction and high transport rates. | Potently inhibited by azacitidine (Ki value 3-26 μM) and shows high transport rates. | nih.gov |

Following its transport into the cell, 5-azacytidine must be phosphorylated to become active. This multi-step process is catalyzed by specific enzymes, and their activity levels are crucial for the formation of the ultimate active compound, this compound (5-aza-CTP).

The first and rate-limiting step is the phosphorylation of 5-azacytidine to its monophosphate form, which is catalyzed by uridine-cytidine kinase (UCK), with UCK2 being a key isoform. nih.govnih.gov The activity of this enzyme is naturally regulated by feedback inhibition from cytidine (B196190) triphosphate (CTP). nih.gov Consequently, cellular conditions that lower intracellular CTP levels can enhance the phosphorylation of 5-azacytidine, leading to higher intracellular concentrations of 5-aza-CTP and increased cytotoxicity. nih.gov

A portion of the diphosphate (B83284) intermediate, 5-aza-CDP, is converted to its deoxy form (5-aza-dCDP) by the enzyme ribonucleotide reductase (RR). nih.govnih.gov This is a critical branch point, as 5-aza-dCDP is then phosphorylated to 5-aza-dCTP, which is incorporated into DNA and traps DNMTs. nih.gov Interestingly, 5-azacytidine itself has been identified as a potent inhibitor of the RRM2 subunit of ribonucleotide reductase, an effect mediated through its incorporation into RNA and subsequent destabilization of RRM2 mRNA. nih.govnih.govoncotarget.com This creates a feedback loop where 5-azacytidine can terminate its own conversion to the DNA-specific form, highlighting the importance of its RNA-mediated effects. nih.govnih.gov

Table 3: Key Enzymes in 5-Azacytidine Activation and Metabolism

| Enzyme | Function | Impact on 5-Azacytidine Activity | Citation(s) |

| Uridine-Cytidine Kinase (UCK/UCK2) | Catalyzes the first phosphorylation of 5-azacytidine to 5-aza-CMP (rate-limiting step). | Essential for drug activation. Reduced activity or mutation can lead to resistance. | nih.govnih.govnih.govnih.gov |

| Ribonucleotide Reductase (RR) | Reduces 5-aza-CDP to 5-aza-dCDP, shunting the drug towards DNA incorporation. | A smaller fraction (10-20%) of 5-azacytidine is converted by RR for DNA incorporation. | nih.govnih.gov |

| Diphosphate Kinase | Catalyzes the final phosphorylation step to the active triphosphate form (5-aza-CTP). | Necessary for the formation of the metabolite that is incorporated into RNA. | nih.gov |

Mechanisms of Acquired Cellular Resistance to 5-Azacytidine

Despite initial sensitivity, cancer cells can develop resistance to 5-azacytidine over time through various molecular adaptations. These changes often center on disrupting the drug's ability to be activated or to reach its target.

A primary mechanism of acquired resistance involves alterations in the metabolic pathway that activates 5-azacytidine. Since phosphorylation by uridine-cytidine kinase is the rate-limiting step for activation, changes affecting this enzyme are a common source of resistance.

Studies have identified resistant cell variants that have significantly reduced uridine (B1682114) kinase activity, ranging from one-half to one-third of the levels in the parental, sensitive cells. nih.gov In some cases, specific mutations in the UCK2 gene have been found in resistant cell lines. nih.gov For instance, a homozygous point mutation in UCK2 resulting in an amino acid substitution (L220R) was identified in a MOLM-13 cell variant resistant to 5-azacytidine. nih.gov Such alterations impair the cell's ability to convert 5-azacytidine into its active phosphorylated forms, thereby reducing its cytotoxic and hypomethylating effects. nih.govnih.gov Another observed change in resistant myoblasts is an alteration in the de novo pyrimidine (B1678525) pathway, where the enzyme orotidylic acid decarboxylase becomes insensitive to inhibition by 5-azacytidine monophosphate, suggesting a complex rewiring of nucleotide metabolism contributes to the resistant phenotype. nih.gov

Alterations in Drug Metabolism

Downregulation of Uridine-Cytidine Kinase (UCK)

The phosphorylation of 5-azacytidine to its monophosphate form is a critical rate-limiting step in its activation pathway, catalyzed by uridine-cytidine kinases (UCK), primarily UCK2. researchgate.netnih.gov Reduced expression or inactivating mutations in UCK can therefore lead to resistance by preventing the drug from being converted into its active triphosphate form. researchgate.netnih.gov Downregulation of UCK2 at both the mRNA and protein levels has been observed in azacitidine-resistant cell lines. nih.govresearchgate.net In some cases, this downregulation is a consequence of mutations that lead to a non-functional or absent protein. nih.govmdpi.com For instance, a homozygous point mutation in UCK2 (L220R) has been identified in an azacitidine-resistant cell variant that retained sensitivity to decitabine (B1684300), indicating a specific mechanism of resistance to 5-azacytidine. nih.govmdpi.com Similarly, other studies have identified point mutations in the UCK2 gene in azacitidine-resistant leukemia cell lines. researchgate.netnih.gov Overexpression of wild-type UCK2 in resistant cells has been shown to restore sensitivity to azacitidine, confirming the crucial role of this enzyme in drug activation. researchgate.netnih.gov

Mutations or Alterations in DNMTs

While this compound's primary mechanism of action is the inhibition of DNA methyltransferases (DNMTs), alterations in these target enzymes themselves can contribute to resistance. However, the correlation between DNMT expression at baseline and response to hypomethylating agents is not always straightforward. nih.govnih.gov In some studies, no significant correlation was found between the baseline expression of DNMT1, DNMT3a, and DNMT3b and the sensitivity to decitabine. nih.govnih.gov Conversely, mutations in DNMT3A, which are found in a significant portion of patients with acute myeloid leukemia (AML) and MDS, have been associated with a higher complete remission rate when treated with decitabine, suggesting that inactivation of this de novo methyltransferase may potentiate the drug's effect. haematologica.org Relapse in MDS patients treated with decitabine has been observed to occur despite the persistence of DNA hypomethylation, suggesting that resistance can emerge through mechanisms independent of the primary drug target's expression or activity. nih.gov

Activation of Alternative Epigenetic or Signaling Pathways

Cells can develop resistance to 5-azacytidine by activating alternative pathways that bypass the effects of DNA hypomethylation. These compensatory mechanisms can promote cell survival and proliferation despite the presence of the drug.

Deregulation of Phosphatidylinositol-3 Kinase (PI3K)-AKT Pathway

The PI3K-AKT signaling pathway is a central regulator of cell growth, survival, and proliferation, and its constitutive activation is a common feature in many cancers, including AML. nih.gov Deregulation of this pathway has been identified as a mechanism of resistance to 5-azacytidine. nih.govresearchgate.netnih.govcuni.cz In models of 5-azacytidine resistance, an upregulation of the PI3K-AKT pathway has been observed. nih.govresearchgate.netnih.govcuni.cz Increased phosphorylation of AKT1, a key component of this pathway, has been noted at the time of disease progression after azacitidine treatment. researchgate.net While inhibitors of the PI3K-AKT pathway can block the proliferation of azacitidine-resistant cells, they may not necessarily re-sensitize them to the drug. nih.govresearchgate.netnih.gov This suggests that while PI3K-AKT activation is a significant factor in the resistant phenotype, it may be part of a more complex network of resistance mechanisms. nih.govresearchgate.netnih.gov The frequent activation of this pathway in AML and its association with poor clinical outcomes provide a strong rationale for targeting PI3K/AKT signaling to overcome resistance to standard therapies. nih.gov

Insufficient Intracellular 5-Aza-dCTP Incorporation into DNA

The ultimate efficacy of 5-azacytidine depends on the incorporation of its active metabolite, 5-aza-dCTP, into DNA. Insufficient incorporation can be a significant cause of resistance. This can result from a combination of factors, including reduced drug uptake, decreased activation by kinases, and increased degradation. nih.gov For instance, resistance to decitabine has been linked to insufficient incorporation of the drug into DNA, which can be caused by low levels of the activating enzyme deoxycytidine kinase (dCK) and high levels of the inactivating enzyme cytidine deaminase. nih.govnih.gov Although direct measurement of 5-aza-dCTP incorporation is experimentally challenging, the correlation between resistance and alterations in metabolic enzymes strongly suggests that reduced incorporation is a key resistance mechanism. nih.gov

Increased Drug Efflux Mechanisms

Increased efflux of chemotherapeutic agents from cancer cells, mediated by ATP-binding cassette (ABC) transporters, is a well-established mechanism of multidrug resistance. nih.govsolvobiotech.com However, the role of these transporters in resistance to 5-azacytidine is not as clear-cut. Studies have shown that in some azacitidine-resistant cell lines, there is no significant change in the expression of common efflux pumps like ABCB1 (P-glycoprotein) and ABCG2. nih.govresearchgate.net Furthermore, inhibitors of these transporters did not consistently alter the intracellular concentration or efficacy of azacitidine in resistant cells. nih.govresearchgate.net In some cases, while continuous exposure to azacitidine induced the expression of ABCB1, this conferred resistance to other substrates of the transporter but not to azacitidine itself. nih.gov These findings suggest that while drug efflux can be a resistance mechanism for many anticancer drugs, it may not be a primary driver of resistance to 5-azacytidine in all contexts. nih.govresearchgate.net

Data Tables

Table 1: Research Findings on Molecular Determinants of Resistance

| Resistance Mechanism | Key Molecular Player(s) | Observed Effect in Resistant Cells | Experimental Evidence |

| Upregulation of Drug Inactivation | Cytidine Deaminase (CDA) | Increased mRNA and protein expression. nih.govbiorxiv.orgbiorxiv.orgnih.gov | Correlates with poor response in some MDS patients; inhibition of CDA enhances 5-azacytidine cytotoxicity. nih.gov |

| Downregulation of Drug Activation | Uridine-Cytidine Kinase (UCK2) | Decreased mRNA and protein levels; inactivating mutations. nih.govresearchgate.netnih.govmdpi.com | Restoration of wild-type UCK2 restores sensitivity to 5-azacytidine. researchgate.netnih.gov |

| Alterations in Drug Target | DNA Methyltransferases (DNMTs) | Mutations (e.g., in DNMT3A) can paradoxically increase sensitivity. haematologica.org | Relapse can occur despite persistent DNA hypomethylation. nih.gov |

| Activation of Bypass Pathways | PI3K-AKT Signaling Pathway | Increased phosphorylation and activation of AKT. nih.govresearchgate.netnih.govresearchgate.net | Inhibition of this pathway can block proliferation of resistant cells. nih.govresearchgate.netnih.gov |

| Reduced DNA Incorporation | Multiple (dCK, CDA) | Combination of low activating enzymes and high inactivating enzymes. nih.govnih.gov | Inferred from metabolic enzyme levels due to technical challenges in direct measurement. nih.gov |

| Increased Drug Efflux | ABC Transporters (ABCB1, ABCG2) | Generally no significant change in expression in resistant cells. nih.govresearchgate.net | Inhibitors of these transporters do not consistently re-sensitize cells to 5-azacytidine. nih.govresearchgate.net |

Methodological Approaches for Investigating 5 Azacytidine Triphosphate Molecular Actions

Genomic and Epigenomic Profiling Techniques

To elucidate the impact of 5-Azacytidine (B1684299) triphosphate on a global scale, researchers employ several high-throughput sequencing technologies. These techniques provide insights into DNA methylation patterns, histone modifications, protein-DNA interactions, and resulting gene expression changes.

WGBS and RRBS are considered the gold standard for single-base resolution analysis of DNA methylation. Both methods utilize sodium bisulfite treatment to convert unmethylated cytosines to uracil, while methylated cytosines remain unchanged. Subsequent sequencing reveals the precise methylation status of CpG sites across the genome.

Whole-Genome Bisulfite Sequencing (WGBS) provides the most comprehensive view of the methylome. nih.gov Studies using WGBS have been instrumental in mapping the genome-wide effects of 5-Azacytidine. For instance, a comparative analysis in Arabidopsis thaliana seedlings treated with 5-Azacytidine demonstrated a concentration-dependent decrease in DNA methylation across the entire genome. nih.govnih.gov This research highlighted that while the demethylating effects were widespread, 5-Azacytidine had a more pronounced impact at higher concentrations. nih.govnih.gov

Reduced Representation Bisulfite Sequencing (RRBS) offers a cost-effective alternative to WGBS by enriching for CpG-rich regions of the genome, such as promoters and CpG islands. wikipedia.orgnih.govselectscience.net This technique uses a methylation-insensitive restriction enzyme, typically MspI, to digest the genome, followed by size selection to capture fragments that are dense in CpG sites. wikipedia.orgnih.gov RRBS is particularly valuable for studying the methylation status of regulatory regions and has been widely adopted for analyzing DNA methylation patterns in large-scale studies, including those investigating the effects of DNMT inhibitors. wikipedia.orgnih.govyoutube.com Although it sequences only a fraction of the genome (typically around 1-5%), it captures a majority of gene promoters and CpG islands, which are critical for gene regulation. wikipedia.orgyoutube.com

Table 1: Research Findings from WGBS Analysis of 5-Azacytidine Treatment

| Organism | Technique | Key Finding | Reference |

|---|---|---|---|

| Arabidopsis thaliana | WGBS | Exhibited a concentration-dependent, genome-wide decrease in DNA methylation. | nih.gov |

| Arabidopsis thaliana | WGBS | Found that mCG was proportionally less affected by 5-Azacytidine compared to mCHH contexts. | nih.gov |

MeDIP-seq is an affinity-based method used to enrich for methylated DNA on a genome-wide scale. researchgate.netwikipedia.org This technique involves immunoprecipitation of fragmented genomic DNA using an antibody specific for 5-methylcytosine (B146107) (5mC). wikipedia.org The enriched methylated DNA fragments are then sequenced, allowing for the identification of differentially methylated regions (DMRs) across the genome.

MeDIP-seq serves as a powerful tool for analyzing DNA methylation patterns and identifying genes targeted by methylation changes in various biological processes and diseases. cd-genomics.com It is a cost-effective alternative to WGBS, providing valuable information on the methylation profile without the need for bisulfite conversion, which can degrade DNA. wikipedia.orgnih.gov This makes MeDIP-seq particularly advantageous when working with limited DNA input, such as from clinical biopsies. nih.gov In the context of 5-Azacytidine triphosphate research, MeDIP-seq can be employed to assess the global reduction in DNA methylation and pinpoint specific genomic loci that become demethylated following treatment.

ChIP-seq is a widely used method for analyzing protein-DNA interactions across the genome. nih.govnews-medical.net It can be applied to map the locations of histone modifications or the binding sites of specific proteins, such as DNA methyltransferases. The process involves cross-linking proteins to DNA, shearing the chromatin, and then using an antibody specific to the protein or histone mark of interest to immunoprecipitate the corresponding chromatin fragments. frontiersin.org The associated DNA is then purified and sequenced.

Histone Modifications: The interplay between DNA methylation and histone modifications is crucial for gene regulation. Studies have used ChIP-based methods to investigate how 5-Azacytidine treatment alters the landscape of histone marks. For example, research has shown that treatment with 5-Azacytidine can lead to significant reorganization of repressive histone marks like H3K9me3 (trimethylation of histone H3 at lysine (B10760008) 9) and H3K27me3 (trimethylation of histone H3 at lysine 27). nih.gov In some cases, genes were observed to switch their primary repressive mark from H3K27me3 to H3K9me3, or vice versa, upon drug treatment. nih.gov Other studies have used ChIP to demonstrate that the induction of gene expression, such as for Glial Fibrillary Acid Protein (GFAP) in glioma cells, following 5-Azacytidine treatment is associated with specific changes in histone modifications at the gene's promoter. nih.gov

DNMT Binding: ChIP-seq can also be used to map the genomic binding sites of DNMTs. By comparing DNMT binding patterns in treated versus untreated cells, researchers can investigate how this compound, by getting incorporated into DNA, traps DNMTs and prevents their normal function, potentially leading to their degradation and a reduction in their chromatin association. nih.gov

Table 2: Findings on Histone Modification Changes with 5-Azacytidine

| Cell Type/Model | Technique | Histone Marks Investigated | Key Finding | Reference |

|---|---|---|---|---|

| Cancer Cells | ChIP-chip | H3K27me3, H3K9me3 | Treatment resulted in large changes in gene regulation and the switching of repressive histone marks on certain gene classes. | nih.gov |

| IDH1 Mutant Glioma | ChIP | Not specified | Increased GFAP expression was associated with histone modification at the GFAP promoter. | nih.gov |

| Human Neuroblastoma | ChIP-seq | Not specified | The genomic binding of the architectural protein SMCHD1 was sensitive to DNA demethylation by 5-Azacytidine. | doaj.org |

RNA-seq is a powerful, hypothesis-free method for profiling the entire transcriptome of a cell or tissue. It allows for the quantification of gene expression levels and the identification of differentially expressed genes in response to a given treatment. By depleting DNA methylation and altering the epigenetic landscape, this compound can lead to significant changes in gene expression.

RNA-seq studies have been critical in defining the functional consequences of 5-Azacytidine treatment. In myelodysplastic syndrome (MDS), RNA-seq has been used to compare the transcriptomes of patient samples before and after treatment to identify predictors of response. nih.gov In Arabidopsis thaliana, RNA-seq performed alongside WGBS revealed that chemical demethylation by 5-Azacytidine led to the substantial upregulation of numerous genes, with a significant overrepresentation of transposable element genes. nih.govnih.gov Furthermore, a method known as Aza-immunoprecipitation (Aza-IP), which uses 5-Azacytidine to trap RNA methyltransferases on their substrates, followed by sequencing, has been developed to identify the direct RNA targets of these enzymes. nih.gov

Biochemical and Biophysical Characterization

Beyond global profiling, it is essential to characterize the direct biochemical effects of this compound on its primary targets.

To directly quantify the inhibitory effect of 5-Azacytidine on its target enzymes, researchers utilize DNMT enzymatic activity assays. These assays measure the activity of DNA methyltransferases in nuclear extracts or with purified enzymes. A common format is an ELISA-like assay where a universal CpG-rich substrate is coated on a plate. The active DNMTs in the sample transfer methyl groups from a donor (like S-adenosylmethionine) to the cytosines in the substrate. The extent of methylation is then detected using an antibody specific for 5-methylcytosine, which is linked to a signal-generating enzyme.

Studies have shown that treatment of cancer cells with 5-Azacytidine leads to a significant decrease in total DNMT enzymatic activity. medsci.org For example, in HT-29 human colon cancer cells, treatment with 10 μM 5-Azacytidine for 72 hours resulted in a notable reduction in DNMT activity. medsci.org This direct inhibition of DNMT function is the foundational mechanism that triggers the downstream epigenomic and transcriptomic changes observed with other profiling techniques. stemcell.comnih.gov

Table 3: Effect of 5-Azacytidine on DNMT Activity

| Cell Line | Treatment | Duration | Result | Reference |

|---|---|---|---|---|

| HT-29 (Colon Cancer) | 10 μM 5-Azacytidine | 72 hours | Significant decrease in total DNMT enzymatic activity. | medsci.org |

| Hep3B (Liver Cancer) | 10 μM 5-Azacytidine | 72 hours | DNMT activity reduced approximately 2-fold compared to control. | medsci.org |

Mass Spectrometry-based Analysis of 5-Aza-dCTP/5-aza-CTP Incorporation

Mass spectrometry (MS) is a powerful and highly sensitive technique used to quantify the incorporation of 5-azacytidine (5-aza-C) into DNA and RNA. nih.gov After cellular uptake, 5-aza-C is phosphorylated to this compound (5-aza-CTP) and incorporated into RNA. A smaller portion is converted by ribonucleotide reductase to 5-aza-2'-deoxycytidine diphosphate (B83284) (5-aza-dCDP), which is then phosphorylated to 5-aza-2'-deoxycytidine triphosphate (5-aza-dCTP) and incorporated into DNA. nih.gov

Researchers have developed liquid chromatography-mass spectrometry (LC-MS) methods to directly measure intracellular levels of these metabolites. nih.gov For instance, a high-resolution mass spectrometry method has been established to quantify intracellular 5-aza-dCTP, which is crucial for understanding its DNA demethylating effects. nih.gov This is particularly important as the therapeutic effects of 5-aza-C are linked to its incorporation into both RNA and DNA. nih.gov

One of the challenges in this analysis is separating 5-aza-CTP from endogenous nucleotides like cytidine (B196190) triphosphate (CTP) and uridine (B1682114) triphosphate (UTP) due to their similar structures and masses. nih.gov High-resolution mass spectrometers, such as the LTQ-Orbitrap, can differentiate between 5-aza-CTP and these endogenous nucleotides, allowing for accurate quantification in patient samples, such as peripheral blood mononuclear cells (PBMCs). nih.gov Studies have successfully used these methods to measure 5-aza-CTP concentrations in PBMCs from patients undergoing treatment, providing valuable insights into the drug's metabolism and action. nih.gov Furthermore, liquid chromatography-tandem mass spectrometry has been employed to detect 5-aza-dCTP in cells treated with 5-aza-C, confirming the conversion of the ribonucleoside to a deoxyribonucleotide. asm.orgnih.gov

Protein-DNA/RNA Interaction Studies (e.g., EMSA, SPR)

Understanding how the incorporation of 5-azacytidine into DNA and RNA affects protein interactions is crucial to elucidating its mechanism of action. massbio.org Techniques like the Electrophoretic Mobility Shift Assay (EMSA) and Surface Plasmon Resonance (SPR) are instrumental in these investigations. nih.govnih.govmdpi.comhelsinki.fi